Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. This compound is characterized by its unique structure, which includes a nitro group, an oxo group, and an ethyl ester moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and an ammonium source. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group can be introduced through nitration of the corresponding dihydropyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch reaction to achieve higher yields and purity. This can include the use of catalysts such as europium (III) chloride hexahydrate to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the nitro group can yield the corresponding amino derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can inhibit calcium influx, leading to various physiological effects. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate: Lacks the nitro group, which may result in different biological activities.
Ethyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-3-carboxylate: Contains a benzyloxy group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness: Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-9-4-6(7(5)11)10(13)14/h3-4H,2H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKLRNNFXFEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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